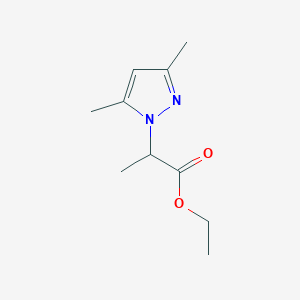

ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

描述

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is an organic compound characterized by a pyrazole ring substituted with methyl groups at the 3- and 5-positions, linked to an ethyl propanoate moiety.

属性

IUPAC Name |

ethyl 2-(3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-10(13)9(4)12-8(3)6-7(2)11-12/h6,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNPWSIXBWBIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the ethyl 2-bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .

科学研究应用

Pharmaceutical Development

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate serves as a scaffold for the design of new drugs targeting various diseases, including inflammation and cancer. The pyrazole moiety is known for its biological activity, making this compound a candidate for further pharmacological studies.

Case Studies

- Anti-inflammatory Agents : Preliminary studies indicate that compounds with pyrazole structures can inhibit enzymes involved in inflammatory pathways. This compound may interact with such enzymes, providing a basis for developing new anti-inflammatory drugs.

- Anticancer Activity : Research has suggested that derivatives of pyrazole can exhibit cytotoxic effects against cancer cell lines. This compound's interactions with cellular targets may lead to novel therapeutic strategies in oncology.

Agricultural Chemicals

The compound has been explored for its potential as an agricultural chemical, particularly as an antimicrobial agent. Its efficacy against plant pathogens could make it valuable in crop protection.

Case Studies

- Fungicidal Properties : Studies have shown that pyrazole derivatives can possess fungicidal activity. This compound may be effective in controlling fungal diseases in crops.

- Pesticide Development : The compound's structure allows for modifications that can enhance its effectiveness as a pesticide, potentially leading to the development of safer and more efficient agricultural products.

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it useful in the creation of novel compounds.

Chemical Reactions

- Nucleophilic Substitution : The ester group in this compound can participate in nucleophilic substitution reactions to yield different derivatives.

- Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or reduced to alcohols, allowing for further functionalization and diversification of chemical libraries.

作用机制

The mechanism of action of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .

相似化合物的比较

Structural Analogues with Pyrazole Substitutions

Key Observations :

- The addition of a 4-chloro substituent (as in ) increases molecular weight and may improve pesticidal activity due to enhanced electron-withdrawing effects.

- Conversion of the ester to a carboxylic acid () alters solubility and reactivity, favoring use in conjugation reactions.

Propanoate Esters with Heterocyclic Systems

Key Observations :

- Pyraflufen-ethyl and quizalofop-P-ethyl () demonstrate that ethyl propanoate esters with aromatic heterocycles are widely utilized in herbicides.

- The pyrazole-based target compound may exhibit unique binding interactions due to its smaller, more rigid heterocycle compared to benzoxazolyl or quinoxalinyl systems.

Key Observations :

- The target compound’s synthesis likely involves esterification of a pyrazole-containing propanoic acid under acidic or coupling conditions, similar to .

- Multi-step reactions (e.g., ) highlight the versatility of pyrazole intermediates in generating complex heterocycles.

Analytical Data Comparison

Key Observations :

- Methyl groups in propanoate esters (e.g., δ 1.91 in ) are diagnostically useful but require careful integration to avoid solvent interference.

- Ethyl viologen () exemplifies the use of internal standards for quantifying ester derivatives in complex mixtures.

生物活性

Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 196.25 g/mol. The compound features a propanoate group linked to a pyrazole ring substituted at the 3 and 5 positions with methyl groups. This unique structure contributes to its diverse chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 3-bromopropanoate in the presence of a base like potassium carbonate. The reaction is generally carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure efficient product formation.

Synthetic Route Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3,5-Dimethyl-1H-pyrazole + Ethyl 3-bromopropanoate | Base (K2CO3), DMF, Heat | This compound |

Biological Activity

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has been investigated for its potential interactions with various biological targets.

The mechanism of action for this compound largely depends on its interaction with specific enzymes or receptors in biological systems. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it has shown potential as an anti-inflammatory agent by modulating biochemical pathways related to inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .

- Anticancer Properties : Another research indicated that pyrazole compounds could induce apoptosis in cancer cells by activating specific signaling pathways .

- Antimicrobial Effects : Pyrazole derivatives have been evaluated for their antimicrobial properties against various pathogens, showing promising results against bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate | Structure | Chlorine substitution enhances lipophilicity |

| Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate | Structure | Nitro group may increase reactivity towards nucleophiles |

| Ethyl 2-(3-methyl-1H-pyrazol-4-carboxylate) | Structure | Carboxylate group alters solubility and reactivity |

The specific methyl substitutions on the pyrazole ring of this compound influence both its chemical reactivity and biological activity compared to these similar compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be systematically optimized?

- Methodology : Begin with condensation reactions between 3,5-dimethylpyrazole and ethyl propanoate derivatives. Use reflux in ethanol or DMF (dimethylformamide) as solvents, as demonstrated in analogous pyrazole syntheses . Employ Design of Experiments (DoE) to optimize variables (e.g., temperature, molar ratios, catalysts). For example, a 2^k factorial design can identify critical parameters affecting yield . Monitor reaction progress via TLC or HPLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural and electronic properties of this compound be characterized to validate its molecular configuration?

- Methodology : Use X-ray crystallography (as in ) to resolve the crystal structure, supplemented by computational methods (DFT calculations) to analyze electronic properties. IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹), while ¹H NMR detects pyrazole proton environments (δ 2.2–2.5 ppm for methyl groups) . High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₁H₁₆N₂O₂) .

Q. What stability studies are recommended for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and characterize degradation products using LC-MS. Store samples in amber vials at –20°C for long-term stability, as suggested for similar heterocyclic esters .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethylpyrazole moiety influence reactivity in nucleophilic substitution or coupling reactions?

- Methodology : Perform comparative kinetic studies using substituted pyrazole analogs. Employ Hammett plots to correlate substituent effects (σ values) with reaction rates. Computational tools (e.g., Gaussian or ORCA) can model transition states and electron density maps (NBO analysis) to quantify steric hindrance or electronic donation . Experimental validation via Suzuki-Miyaura coupling or ester hydrolysis can highlight regioselectivity trends .

Q. What strategies resolve contradictions in reported spectroscopic data for pyrazole derivatives, such as unexpected splitting in NMR spectra?

- Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent aggregation. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with solid-state NMR or variable-temperature NMR to detect dynamic processes (e.g., ring puckering) . For computational validation, compare experimental shifts with DFT-predicted chemical shifts (GIAO method) .

Q. How can computational reaction path search methods improve the design of derivatives for targeted bioactivity?

- Methodology : Use ICReDD’s quantum chemical reaction path search tools to predict feasible synthetic routes for derivatives . Combine docking studies (AutoDock Vina) with MD simulations to assess binding affinities toward biological targets (e.g., enzymes). Validate predictions via parallel synthesis and in vitro assays, prioritizing compounds with ΔG < –8 kcal/mol .

Q. What experimental and computational approaches are effective in analyzing reaction mechanisms involving this compound in complex media (e.g., catalytic systems)?

- Methodology : Use kinetic isotope effects (KIE) and trapping experiments to identify intermediates. In situ IR or Raman spectroscopy tracks real-time reaction progress. Pair with microkinetic modeling (e.g., using Kinetiscope) to simulate mechanistic pathways. For heterogeneous systems, apply DFT+U for surface adsorption studies .

Key Methodological Recommendations

- Synthetic Optimization : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to account for interaction effects .

- Data Validation : Cross-correlate experimental and computational data (e.g., NMR shifts with DFT predictions) to resolve ambiguities .

- Mechanistic Clarity : Combine kinetic studies with in situ spectroscopy for robust mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。